molecular formula C17H19BrO4 B3935847 1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene

1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene

Cat. No.: B3935847
M. Wt: 367.2 g/mol
InChI Key: XZXBVKYTRGOGPY-UHFFFAOYSA-N
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Description

1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound with the molecular formula C15H15BrO3. It is a derivative of benzene, featuring a bromine atom and multiple ethoxy and methoxy groups.

Preparation Methods

The synthesis of 1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene typically involves the reaction of 1-bromo-2-nitrobenzene with 4-methoxyphenol in the presence of a base, followed by reduction and subsequent etherification reactions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH), solvents such as ethanol or DMF, and catalysts like Pd/C or copper iodide (CuI). The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-Bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ethoxy and methoxy groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Properties

IUPAC Name

1-bromo-2-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO4/c1-19-14-6-8-15(9-7-14)21-12-10-20-11-13-22-17-5-3-2-4-16(17)18/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXBVKYTRGOGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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